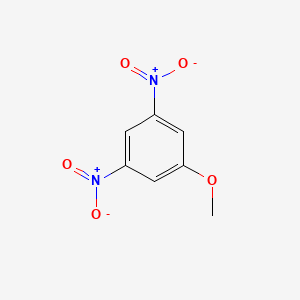
1,5-Bis(4-Methyl-naphthalene-1-yl)-pentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(4-Methyl-naphthalene-1-yl)-pentane-1,5-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-methylnaphthalene groups attached to a pentane-1,5-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-Methyl-naphthalene-1-yl)-pentane-1,5-dione typically involves the condensation of 4-methylnaphthalene with a suitable diketone precursor. One common method involves the use of a Friedel-Crafts acylation reaction, where 4-methylnaphthalene is reacted with pentane-1,5-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-Methyl-naphthalene-1-yl)-pentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone groups to diols.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Diols and hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1,5-Bis(4-Methyl-naphthalene-1-yl)-pentane-1,5-dione has found applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Bis(4-Methyl-naphthalene-1-yl)-pentane-1,5-dione involves its interaction with molecular targets through its diketone and naphthalene groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(4-bromophenyl)-3-(naphthalen-1-yl)pentane-1,5-dione: Similar structure but with bromophenyl groups instead of methylnaphthalene.
2,6-Bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine: Contains a pyridine ring and bromophenyl groups.
Uniqueness
1,5-Bis(4-Methyl-naphthalene-1-yl)-pentane-1,5-dione is unique due to the presence of methylnaphthalene groups, which impart specific electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C27H24O2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1,5-bis(4-methylnaphthalen-1-yl)pentane-1,5-dione |
InChI |
InChI=1S/C27H24O2/c1-18-14-16-24(22-10-5-3-8-20(18)22)26(28)12-7-13-27(29)25-17-15-19(2)21-9-4-6-11-23(21)25/h3-6,8-11,14-17H,7,12-13H2,1-2H3 |
InChI Key |
JFKIMJUVVRSLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)CCCC(=O)C3=CC=C(C4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)











